1,1-Di(phenoxymethyl)ethene
Description
1,1-Di(phenoxymethyl)ethene (CAS: Not provided in evidence) is a substituted ethene derivative featuring two phenoxymethyl (-O-C₆H₅-CH₂-) groups attached to the central ethene carbon atoms.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(phenoxymethyl)prop-2-enoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-14(12-17-15-8-4-2-5-9-15)13-18-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChI Key |
GDISIRAHGJJMDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares key structural and physical properties of 1,1-Di(phenoxymethyl)ethene with similar compounds:
Key Observations :
- Substituent Effects: Bulky substituents (e.g., phenoxymethyl, phenyl) increase molecular weight and reduce volatility. Gaseous compounds like 1,1-dichloroethene and 1,1-difluoroethylene have low molecular weights and simple substituents .
- State and Boiling Points : Aromatic substituents elevate boiling points significantly. For example, 1,1-Diphenylethylene is a liquid with a boiling point >250°C, while halogenated analogs are gases at room temperature .
Chemical Reactivity and Stability
- Halogenated Ethenes : 1,1-Dichloroethene undergoes anaerobic reductive dechlorination to form less chlorinated products (e.g., vinyl chloride, ethene) . Its reactivity is driven by electronegative chlorine atoms, which polarize the double bond .
- Aryl-Substituted Ethenes : Compounds like 1,1-Diphenylethylene exhibit photophysical properties due to extended π-conjugation. For instance, 1-phenyl-2-(2-naphthyl)ethene shows complex fluorescence spectra influenced by substituent geometry .
- Inferred Reactivity of this compound: The phenoxymethyl groups may stabilize the molecule via resonance and steric hindrance, reducing susceptibility to electrophilic attacks. Ether linkages could also introduce hydrolytic sensitivity under acidic/basic conditions.
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